molecular formula C50H30 B14798131 4,4'-bi-9,9'-spirobi[9H-fluurene]

4,4'-bi-9,9'-spirobi[9H-fluurene]

Cat. No.: B14798131
M. Wt: 630.8 g/mol
InChI Key: DOJYEBOWRDGXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-bi-9,9'-spirobi[9H-fluurene] is a useful research compound. Its molecular formula is C50H30 and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-bi-9,9'-spirobi[9H-fluurene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-bi-9,9'-spirobi[9H-fluurene] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C50H30

Molecular Weight

630.8 g/mol

IUPAC Name

4'-(9,9'-spirobi[fluorene]-4'-yl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C50H30/c1-7-23-39-31(15-1)32-16-2-8-24-40(32)49(39)43-27-11-5-19-37(43)47-35(21-13-29-45(47)49)36-22-14-30-46-48(36)38-20-6-12-28-44(38)50(46)41-25-9-3-17-33(41)34-18-4-10-26-42(34)50/h1-30H

InChI Key

DOJYEBOWRDGXFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C(C=CC=C46)C7=C8C9=CC=CC=C9C1(C8=CC=C7)C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

Contextualization Within Spiro Compound Chemistry

Spiro compounds are a class of organic molecules distinguished by their characteristic structure where two rings are linked together by a single common atom. spirochem.com This central atom, known as the spiro atom, is typically a quaternary carbon. In the case of 9,9'-spirobi[9H-fluorene] (SBF), this spiro-carbon forces the two fluorene (B118485) moieties into a perpendicular orientation. ossila.com This rigid, non-planar geometry is a defining feature of the spirobifluorene framework and is the source of many of its advantageous properties. ossila.comresearchgate.net

The orthogonal arrangement of the π-systems of the two fluorene units in SBF derivatives effectively prevents the close packing and aggregation that can lead to detrimental excimer formation in the solid state. ossila.com This is a common issue with many fluorescent dyes. Furthermore, the spirocyclic nature of these compounds provides a rigid scaffold with multiple exit vectors, allowing for the exploration of a vast chemical space through targeted functionalization. spirochem.com This inherent three-dimensionality is crucial for creating materials with tailored properties for specific applications. nih.gov

Historical Development and Evolution of Spirobifluorene Scaffolds in Organic Synthesis

The journey of spirobifluorene scaffolds from a synthetic curiosity to a key building block in materials science has been marked by significant advancements in organic synthesis. The parent compound, 9,9'-spirobi[9H-fluorene], serves as the fundamental template from which a vast array of derivatives, including 4,4'-bi-9,9'-spirobi[9H-fluorene], have been developed.

A notable breakthrough in the synthesis of related spiro compounds was the development of a one-pot method for producing spiro[fluorene-9,9′-xanthene] (SFX) with high yields. acs.org This efficient synthesis, using fluorenone and phenol, highlighted the potential for creating complex spiro architectures through more direct routes. acs.org While not a direct synthesis of spirobifluorene, this development spurred further interest in the facile construction of spiro-fused systems.

The synthesis of functionalized spirobifluorenes, such as 4-bromo-9,9'-spirobi[9H-fluorene], has been a critical step in expanding the utility of this scaffold. guidechem.comchemicalbook.com The bromine atom at the 4-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final molecule. chemicalbook.com This ability to systematically modify the spirobifluorene core has been instrumental in its adoption across diverse research fields.

Fundamental Architectural Significance of the Spirobifluorene Framework in Advanced Chemical Research

The rigid and sterically demanding spirobifluorene framework imparts a unique combination of properties that are highly sought after in advanced chemical research. The sp³-hybridized spiro-carbon atom at the core of the molecule results in a distinctive non-planar structure with electronically orthogonal subunits. acs.org This architecture leads to several key advantages:

High Thermal and Chemical Stability: The inherent rigidity of the spirobifluorene core contributes to excellent thermal and chemical stability, a crucial requirement for materials used in electronic devices. ossila.com

Good Solubility: Despite their rigid nature, spirobifluorene derivatives often exhibit good solubility in common organic solvents, which is essential for solution-based processing techniques used in the fabrication of organic electronics. ossila.comacs.org

Amorphous Nature: The non-planar structure of spirobifluorenes hinders crystallization and promotes the formation of stable amorphous glasses with high glass transition temperatures. ossila.com This is particularly important for maintaining the morphological stability of thin films in devices.

Suppression of Excimer Formation: The orthogonal arrangement of the fluorene (B118485) units effectively prevents intermolecular π-π stacking, thereby suppressing the formation of excimers which can quench fluorescence and reduce device efficiency. ossila.com

Ambipolar Carrier Transport: Spirobifluorene-based materials have demonstrated the ability to transport both electrons and holes, making them valuable components in a variety of electronic applications. ossila.com

These fundamental characteristics make the spirobifluorene framework a versatile platform for the design and synthesis of novel functional materials.

Key Properties of the Spirobifluorene Framework

PropertySignificance in Advanced Chemical Research
High Thermal StabilityEnables robust performance in electronic devices operating at elevated temperatures.
Good SolubilityFacilitates solution-based processing for large-area and low-cost device fabrication.
Amorphous NatureEnsures morphological stability and prevents performance degradation due to crystallization.
Suppression of Excimer FormationLeads to high photoluminescence quantum yields and improved device efficiency.
Ambipolar Carrier TransportAllows for the design of simplified device architectures with fewer layers.

Overview of Research Paradigms Employing 4,4 Bi 9,9 Spirobi 9h Fluorene

The unique properties of the 4,4'-bi-9,9'-spirobi[9H-fluorene] scaffold and its derivatives have led to their widespread investigation in several key areas of materials science:

Organic Light-Emitting Diodes (OLEDs): Spirobifluorene derivatives are extensively used as host materials for phosphorescent emitters in OLEDs. chemicalbook.com Their high triplet energy levels, good thermal stability, and ability to form stable amorphous films are critical for achieving high efficiency and long operational lifetimes. For instance, 4,4′-bis(N-carbazolyl)-9,9′-spirobifluorene has been shown to be a thermally stable host material for highly efficient OLEDs. ossila.com

Organic Solar Cells (OSCs): The three-dimensional structure of spirobifluorene derivatives makes them promising non-fullerene acceptors in bulk heterojunction solar cells. rsc.orgnih.gov A molecule with a 9,9'-spirobi[9H-fluorene] core and perylenediimide peripheral groups has been shown to be an effective electron acceptor, achieving a power conversion efficiency of 5.34%. rsc.orgnih.gov

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs): Spirobifluorene-based materials are prominent candidates for hole-transporting layers in perovskite solar cells. acs.org The prototypical HTM, spiro-OMeTAD (2,2′,7,7′-tetrakis-[N,N-di-p-methoxyphenyl-amine]9,9′-spirobifluorene), has been instrumental in achieving record power conversion efficiencies in PSCs. acs.org The development of new spiro-based HTMs continues to be an active area of research. researchgate.net

Conjugated Microporous Polymers (CMPs): The rigid spirobifluorene unit can be incorporated into the backbone of conjugated microporous polymers. These materials exhibit high surface areas and can be used for applications such as gas storage and separation. ossila.com

Metal-Organic Frameworks (MOFs): A tetracarboxylate ligand based on a 9,9′-spirobi[fluorene] core has been used to synthesize a metal-organic framework with a high specific surface area and promising hydrogen uptake capacity. rsc.org

Scope and Objective of Academic Inquiry into 4,4 Bi 9,9 Spirobi 9h Fluorene Systems

Retrosynthetic Analysis and Strategic Disconnection Approaches for Spirobifluorene Nuclei

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like 4,4'-bi-9,9'-spirobi[9H-fluorene]. lkouniv.ac.inyoutube.com This approach involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. lkouniv.ac.inrnlkwc.ac.in

For the spirobifluorene nucleus, a primary disconnection strategy involves breaking the spiro C-C bonds. This leads to precursors such as bifunctional fluorene (B118485) derivatives or biaryl compounds that can be cyclized to form the spiro center. unimi.it The choice of disconnection depends on the desired substitution pattern and the availability of starting materials.

Two main retrosynthetic strategies are commonly employed: unimi.it

Functionalization of the pre-formed spirobifluorene core: This is the most common approach, where the unsubstituted 9,9'-spirobifluorene is first synthesized and then functional groups are introduced at specific positions, typically the 2, 2', 7, and 7' positions, through electrophilic aromatic substitution reactions like halogenation or nitration. unimi.it

Construction of the spiro-linkage from pre-functionalized precursors: This strategy involves synthesizing the spirobifluorene core from starting materials that already contain the desired functional groups. unimi.it This can be advantageous for creating specific isomers that are difficult to obtain through direct functionalization of the SBF core. unimi.it

A key synthon in many retrosynthetic analyses of spirobifluorenes is the 2-halobiphenyl derivative, which can undergo intramolecular cyclization to form the fluorene unit. The formation of the spiro center itself often involves the reaction of a fluorenone with a biaryl compound. rsc.orgnih.gov

Multi-step Synthesis Pathways to the 4,4'-bi-9,9'-spirobi[9H-fluorene] Core

The synthesis of the 4,4'-bi-9,9'-spirobi[9H-fluorene] core typically involves several steps, starting from simpler aromatic precursors. One common pathway involves the acid-catalyzed dimerization of fluoren-2-ol or related derivatives. Another prominent method is the Ullmann coupling of 2-iodo-9,9'-spirobifluorene derivatives.

A notable one-pot synthesis of spiro[fluorene-9,9′-xanthene] (SFX), a related and important spiro compound, has been developed using fluorenone as a starting material under excessive methanesulfonic acid (MeSO3H) conditions. 20.210.105 This thermodynamically controlled cyclization provides a more direct route compared to previous multi-step methods. 20.210.105

More recently, a direct dehydrative coupling of (hetero)biaryls and fluorenones mediated by triflic anhydride (B1165640) (Tf2O) has been reported, offering a straightforward route to spirobifluorenes. rsc.orgnih.gov This method avoids the need for pre-halogenated or metalated starting materials, making it a simpler and more practical approach. nih.gov

The synthesis of functionalized spirobifluorenes often begins with the nitration or halogenation of the SBF core. For instance, regioselective nitration can be achieved under mild conditions to yield 2-nitro-, 2,2'-dinitro-, and 2,2',7-trinitro-9,9'-spirobifluorene with high yields. acs.orgnih.govresearchgate.net These nitro derivatives can then be converted to other functional groups, such as amines, which serve as versatile intermediates for further derivatization.

Catalytic Strategies in the Formation of Spiro-Linkages

Catalysis plays a crucial role in the efficient and selective synthesis of spirobifluorene frameworks. Both metal-catalyzed and organocatalyzed methods have been developed to facilitate the key bond-forming reactions.

Metal-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are extensively used for the functionalization of the spirobifluorene skeleton. rsc.orgmdpi.com For example, a palladium-catalyzed borylation of (P)-9,9′-bispirofluorene-2,2′-bistriflate is a key step in the synthesis of chiral boronate ester cages. rsc.org

A one-step palladium-catalyzed cross-coupling reaction has been employed to synthesize a spirobifluorene derivative, 2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (PF-SBF), from fluorene. pku.edu.cn

Rhodium-catalyzed cyclopropanation and nickel-mediated Yamamoto coupling are other examples of metal-catalyzed strategies used in the synthesis of spirocyclic compounds and chiral spirobifluorene macrocycles, respectively. nih.govresearchgate.net

Organocatalysis:

Domino reactions, which involve a cascade of reactions in a single pot, can be efficiently catalyzed by organocatalysts. nih.gov For instance, the synthesis of spiro compounds can be achieved through a Knoevenagel/Michael/cyclization multicomponent domino reaction catalyzed by an ionic liquid under microwave irradiation. nih.gov

Acid-base catalysis is another important strategy. libretexts.orglibretexts.org For example, the synthesis of spiro-cephalosporin compounds proceeds through a Michael-type addition catalyzed by a mild base. nih.gov

Functionalization and Derivatization Approaches on the Spirobifluorene Skeleton

The ability to introduce a wide range of functional groups onto the spirobifluorene skeleton is essential for tuning its electronic and photophysical properties for specific applications.

Regioselective Functionalization Techniques

Controlling the position of functional groups on the spirobifluorene core is crucial for tailoring its properties. Electrophilic aromatic substitution reactions, such as nitration and halogenation, primarily occur at the 2, 2', 7, and 7' positions due to the electronic nature of the fluorene units. acs.org

Recent studies have demonstrated fine control over the regioselectivity of nitration. By using specific reagents and conditions, it is possible to obtain mono-, di-, and tri-nitro derivatives with high yields. acs.orgnih.govresearchgate.net For example, using Crivello's reagent (a combination of a nitrate (B79036) salt and trifluoroacetic anhydride) allows for the selective synthesis of 2-nitro- and 2,2'-dinitro-9,9'-spirobifluorene. acs.orgnih.gov

Interannular C-H arylation has emerged as a powerful technique for the synthesis of 1,4-diaryl spirobifluorenes, which are challenging to access through other methods. nih.gov This strategy allows for the introduction of aryl groups at the C1 and C4 positions, providing a new avenue for modifying the electronic structure of the SBF core. nih.gov

Post-Synthetic Modification Methodologies

Post-synthetic modification (PSM) involves the chemical transformation of functional groups on a pre-existing molecule or material. nih.gov In the context of spirobifluorenes, PSM allows for the introduction of a wide variety of functionalities that might not be compatible with the conditions used to construct the spiro core.

A common PSM strategy involves the conversion of nitro groups, introduced via regioselective nitration, into amino groups. These amino groups can then be further modified through reactions such as Schiff base formation or condensation reactions to introduce new functionalities. unimi.itmdpi.com For example, the condensation of amino-spirobifluorenes with enamine groups has been used to synthesize new hole-transporting materials. unimi.it

Stereoselective Synthesis and Chiral Induction in Spirobifluorene Architectures

The orthogonal arrangement of the two fluorene units in 9,9'-spirobifluorene can give rise to axial chirality when appropriately substituted, typically at the 2 and 2' positions. rsc.org This has led to significant interest in the stereoselective synthesis of chiral spirobifluorenes for applications in chiroptical materials and asymmetric catalysis. researchgate.netnih.gov

Chiral resolution of racemic mixtures, often via chiral High-Performance Liquid Chromatography (HPLC), is a common method to obtain enantiomerically pure spirobifluorenes. rsc.org For example, the dihydroxy intermediate in the synthesis of (P)-9,9′-bispirofluorene-2,2′-bistriflate was resolved using this technique. rsc.org

Asymmetric synthesis, where the desired stereoisomer is formed preferentially, is a more elegant approach. This can be achieved by using chiral catalysts or chiral auxiliaries. For instance, the stereoselective synthesis of spirofluorenes has been achieved through reactions between fluorenes and divinyl ketones. researchgate.net The development of catalytic asymmetric methods for constructing chiral spiro-cyclic frameworks is an active area of research. rsc.org The synthesis of chiral spiro-epoxyoxindoles has been accomplished with high diastereoselectivity using in situ generated sulfonium (B1226848) ylide reagents, with asymmetric versions employing enantiopure sulfides. nih.gov

Flow Chemistry and Continuous Synthesis Paradigms for 4,4'-bi-9,9'-spirobi[9H-fluorene] Production

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production methods. unimi.it In a flow process, reactants are continuously pumped through a network of tubes or channels, where they mix and react to form the desired product. This approach offers numerous advantages over batch synthesis, particularly for the production of complex molecules like 4,4'-bi-9,9'-spirobi[9H-fluorene].

The synthesis of the spirobifluorene core often involves multi-step sequences with potentially hazardous reagents and intermediates. nih.gov Flow chemistry provides a safer and more efficient means of conducting such reactions. The small reactor volumes inherent to flow systems minimize the risk associated with exothermic reactions and the handling of toxic or unstable compounds. unimi.it Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields, improved selectivity, and greater reproducibility. doaj.org

While specific examples of the complete continuous flow synthesis of 4,4'-bi-9,9'-spirobi[9H-fluorene] are not yet widely reported in the literature, the principles of flow chemistry can be applied to key steps in its synthesis. For instance, the Suzuki or other cross-coupling reactions commonly used to introduce substituents onto the spirobifluorene backbone could be adapted to a flow process. researchgate.net This would enable rapid optimization of reaction conditions and facilitate the synthesis of a library of derivatives with diverse functionalities.

The development of a continuous flow process for 4,4'-bi-9,9'-spirobi[9H-fluorene] production would also benefit from computational fluid dynamics (CFD) modeling. unimi.itresearchgate.net CFD simulations can be used to predict fluid flow, heat and mass transfer, and reaction kinetics within the reactor, thereby facilitating the design and optimization of the flow system with reduced experimental effort. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of 4,4'-bi-9,9'-spirobi[9H-fluorene]

ParameterBenefit in Flow SynthesisRelevance to Spirobifluorene Synthesis
SafetyReduced reactor volume minimizes the risk of handling hazardous reagents and controlling exothermic reactions. unimi.itThe synthesis often involves organometallic reagents and high temperatures.
Efficiency and YieldPrecise control over reaction parameters leads to higher yields and selectivity. doaj.orgMaximizing the yield of the high-value spirobifluorene core is crucial for economic viability.
ScalabilityScaling up is achieved by running the process for a longer duration, rather than increasing the reactor size. chimia.chFacilitates the transition from laboratory-scale synthesis to industrial production.
AutomationFlow systems can be readily automated for high-throughput screening and optimization. mdpi.comEnables the rapid synthesis and evaluation of a wide range of spirobifluorene derivatives.
IntegrationMultiple reaction and purification steps can be integrated into a single continuous process. rsc.orgStreamlines the overall synthesis and reduces manual handling and potential for contamination.

Sustainable Synthetic Protocols and Green Chemistry Principles in Spirobifluorene Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of functional organic materials. nih.gov The synthesis of 4,4'-bi-9,9'-spirobi[9H-fluorene] and its derivatives can be made more sustainable by incorporating these principles.

A key metric in green chemistry is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. acs.org Traditional synthetic routes for spirobifluorene derivatives can have very high E-factors, often due to the extensive use of organic solvents for reactions and purifications. acs.org A notable example of a greener approach is the synthesis of the well-known spirobifluorene derivative, Spiro-OMeTAD. By employing solventless reactions, water-based chemistry, and micellar catalysis, the E-factor for the synthesis of Spiro-OMeTAD was dramatically reduced from over 5000 to 555. acs.org

This sustainable approach can be adapted for the synthesis of 4,4'-bi-9,9'-spirobi[9H-fluorene]. Key strategies include:

Use of Greener Solvents: Replacing hazardous and environmentally persistent solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or bio-based solvents like di(propylene glycol) dimethyl ether (proglyde). acs.orgyoutube.com

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. wordpress.com Phase-transfer catalysts (PTCs), for example, can facilitate reactions between reactants in different phases (e.g., solid-liquid), enhancing reaction rates and eliminating the need for harsh, homogeneous reaction conditions. acs.orgyoutube.com The use of solid-liquid phase transfer catalysis with an inexpensive and safe inorganic base like potassium hydroxide (B78521) has been shown to be effective in the synthesis of the 9,9'-spirobifluorene core. acs.org

Alternative Energy Sources: Utilizing energy-efficient methods such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.govprimescholars.com Microwave-assisted organic synthesis has been successfully applied to the synthesis of various spiro heterocyclic compounds, often leading to higher yields in shorter reaction times. nih.gov

Table 2: Comparison of a Traditional vs. a Greener Synthetic Approach for a Spirobifluorene Derivative (Spiro-OMeTAD) acs.org

ParameterTraditional SynthesisGreen Synthesis
SolventsToluene, chlorinated solventsWater, diethylene glycol dimethyl ether (or proglyde), minimal solvent use
ReagentsPotassium bis(trimethylsilyl)amide (KHDMS)Potassium hydroxide (KOH) with a phase-transfer catalyst
PurificationChromatographic purificationVacuum sublimation for recycling of excess starting material
E-Factor> 5000555

By embracing the paradigms of flow chemistry and green chemistry, the synthesis of 4,4'-bi-9,9'-spirobi[9H-fluorene] and its derivatives can be advanced to meet the demands of modern materials science in an efficient, scalable, and environmentally responsible manner.

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the molecular structure of 4,4'-bi-9,9'-spirobi[9H-fluorene] constructs in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable information regarding the connectivity of atoms and the spatial arrangement of the molecule. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms within the 4,4'-bi-9,9'-spirobi[9H-fluorene] framework. rsc.org However, due to the complexity of the spectra, especially for substituted derivatives, 2D NMR techniques are indispensable for unambiguous signal assignment. science.govyoutube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure. By analyzing the cross-peaks in a COSY spectrum, the connectivity of the aromatic and any aliphatic protons in the side chains can be mapped out. youtube.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons. It detects through-space dipolar couplings, providing insights into the conformation and stereochemistry of the molecule. For instance, NOE correlations can help establish the relative orientation of substituents on the spirobifluorene core. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms (¹JCH). youtube.comsdsu.edu Each cross-peak in an HSQC or HMQC spectrum links a specific proton resonance to its attached carbon resonance, greatly simplifying the assignment of the ¹³C NMR spectrum. sdsu.edu

Interactive Table: Common 2D NMR Experiments for 4,4'-bi-9,9'-spirobi[9H-fluorene] Analysis

ExperimentCorrelationInformation Gained
COSY ¹H-¹H (through-bond)Identifies neighboring protons.
NOESY ¹H-¹H (through-space)Determines spatial proximity of protons, aiding in conformational analysis.
HSQC/HMQC ¹H-¹³C (one-bond)Correlates protons to their directly attached carbons.
HMBC ¹H-¹³C (multiple-bond)Establishes long-range connectivity between protons and carbons.

While solution-state NMR provides detailed information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) is essential for characterizing 4,4'-bi-9,9'-spirobi[9H-fluorene] constructs in their native solid form, be it crystalline or amorphous. bruker.com This is particularly important for materials intended for applications in solid-state devices.

Cross-Polarization Magic Angle Spinning (CPMAS) is a key technique in ssNMR that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide higher resolution spectra. bruker.com By combining CPMAS with other NMR techniques, it is possible to study the packing of molecules in the solid state, identify different polymorphs (crystalline forms), and characterize the degree of order in amorphous materials. bruker.comnih.gov Ultra-wideline ssNMR methods can be employed to study nuclei with very broad spectral lines, providing further insight into the local environment of atoms within the solid material. nih.gov

The fluorene units in 4,4'-bi-9,9'-spirobi[9H-fluorene] can undergo restricted rotation, leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational interconversions. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals into a time-averaged spectrum. By analyzing the temperature-dependent spectra, the energy barriers for these conformational processes can be determined.

Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is often the most challenging step. libretexts.org Common crystallization techniques include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. ankara.edu.tr

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and induces crystallization. unifr.ch

Vapor Diffusion: A vial containing a solution of the compound is placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization. unifr.ch

The choice of solvent or solvent system is critical and often determined empirically. youtube.comlibretexts.org For spirobifluorene derivatives, a range of organic solvents may be employed. The rate of cooling can also influence crystal size and quality, with slower cooling generally favoring the growth of larger, higher-quality crystals. ankara.edu.tr

The data obtained from an X-ray diffraction experiment provides information not only on the mean atomic positions but also on the thermal motion of the atoms, which is described by anisotropic displacement parameters (ADPs). researchgate.net ADPs represent the ellipsoidal volume occupied by an atom due to thermal vibrations. ed.ac.ukresearchgate.net Analysis of ADPs can provide insights into the rigidity and flexibility of different parts of the molecule. mdpi.comnih.gov

In some cases, particularly with symmetrical molecules or in the presence of conformational flexibility, crystallographic disorder may occur. nih.gov This means that molecules in the crystal lattice may adopt slightly different orientations or conformations. Disorder modeling is a crucial part of the crystallographic refinement process where different orientations of the disordered part of the molecule are included in the structural model to best fit the experimental diffraction data. nih.govox.ac.uk For 4,4'-bi-9,9'-spirobi[9H-fluorene] derivatives, disorder can arise from the rotation of the fluorene units or the conformational flexibility of substituents. A simple two-dimensional model can sometimes be used to describe crystal-growth disorder. researchgate.net

Interactive Table: Crystallographic Data for a Hypothetical 4,4'-bi-9,9'-spirobi[9H-fluorene] Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) 98.76
Volume (ų) 1978.5
Z 4
R-factor (%) 4.5

Integration of 4,4 Bi 9,9 Spirobi 9h Fluorene in Advanced Materials Design and Architecture

Design Principles for Optoelectronic Materials Incorporating Spirobifluorene Units

The unique three-dimensional and rigid structure of 4,4'-bi-9,9'-spirobi[9H-fluorene] (spirobifluorene) makes it a highly attractive building block for advanced optoelectronic materials. acs.orgresearchgate.net Its spiro-center, an sp3-hybridized carbon atom, holds two fluorene (B118485) units in a perpendicular arrangement. This orthogonal orientation effectively disrupts π-conjugation across the spiro-center, while the fluorene moieties themselves provide extended π-systems. This structural feature is fundamental to the design of high-performance organic semiconductors, as it allows for the tuning of electronic properties while ensuring good solubility and high morphological stability. acs.org The rigid, bulky nature of the spirobifluorene core helps to prevent intermolecular interactions, such as π-π stacking, which can lead to the formation of aggregates and excimers that often quench luminescence and reduce device efficiency. acs.org

The substitution pattern on the spirobifluorene core is a critical design parameter for tuning the electronic properties of the resulting materials. researchgate.net Modifications at the 2, 2', 7, and 7' positions are most common and significantly influence the conjugation length, energy levels, and charge transport characteristics. researchgate.net For instance, attaching electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netresearchgate.net Asymmetric substitution can lead to materials with chiral properties, opening avenues for applications in chiroptoelectronics. acs.org

Strategies for Enhancing Charge Carrier Transport Architectures

Efficient charge carrier transport is a cornerstone of high-performance optoelectronic devices. The spirobifluorene framework offers several advantages for designing materials with enhanced charge mobility. The perpendicular arrangement of the two fluorene units in the spirobifluorene core contributes to good charge carrier transport. rsc.org The rigid and sterically demanding structure of spirobifluorene-based molecules helps to create well-defined intermolecular pathways for charge hopping, while simultaneously preventing the close packing that can lead to charge trapping. researchgate.net

One key strategy to enhance charge transport is to create a well-ordered morphology in the solid state. While the bulky nature of spirobifluorene can inhibit excessive crystallization, it promotes the formation of amorphous glasses with high glass transition temperatures (Tg), leading to morphologically stable thin films. researchgate.net This stability is crucial for the longevity and reliability of organic electronic devices.

Another important approach is the functionalization of the spirobifluorene core with moieties known to facilitate charge transport. For hole-transporting materials (HTMs), this often involves the incorporation of triarylamine units, which are excellent hole conductors. researchgate.net The renowned HTM, spiro-OMeTAD, is a prime example of this design principle, where four electron-rich methoxy-substituted triphenylamine (B166846) groups are attached to the spirobifluorene core. researchgate.net For electron-transporting materials (ETMs), electron-deficient heterocycles like triazines, pyrimidines, or oxadiazoles (B1248032) are commonly incorporated. rsc.org

The dimensionality of the molecular architecture also plays a significant role. Three-dimensional (3D) structures based on spirobifluorene can provide isotropic charge transport, which is beneficial for certain device architectures. rsc.org The introduction of spirobifluorene into polymer backbones or as the core of dendrimers can further influence the charge transport properties by controlling the intermolecular packing and electronic coupling. mdpi.com

A study on poly(spirobifluorene-co-benzothiadiazole) films revealed that the initial charge carrier mobility can be as high as 3 x 10⁻² cm²/Vs and is initially temperature-independent, suggesting an intrachain transport mechanism during carrier relaxation. consensus.app At longer timescales, the transport becomes temperature-dependent, indicating a transition to interchain hopping. consensus.app This highlights the complex nature of charge transport in these materials and the importance of both molecular design and solid-state morphology.

Material TypeDesign StrategyImpact on Charge TransportReference
Small MoleculesHigh Tg amorphous filmsMorphological stability, prevents charge trapping researchgate.net
Hole Transport MaterialsIncorporation of triarylaminesEnhanced hole mobility researchgate.net
Electron Transport MaterialsIncorporation of electron-deficient heterocyclesImproved electron transport rsc.org
3D ArchitecturesIsotropic molecular designIsotropic charge transport rsc.org
PolymersControl of interchain packingTunable charge mobility mdpi.com

Approaches for Controlling Energy Transfer within Molecular Architectures

The ability to control the flow of excitation energy is fundamental to the operation of many optoelectronic devices, particularly OLEDs and light-harvesting systems. The spirobifluorene architecture provides a versatile platform for designing systems with precisely controlled energy transfer characteristics. The key principle is the spatial separation and electronic decoupling of chromophores, which is inherent to the spirobifluorene structure. acs.org

One common strategy is to create a host-guest system where the spirobifluorene-based material acts as a host for a luminescent dopant. The high triplet energy of many spirobifluorene derivatives makes them excellent hosts for phosphorescent emitters, as they can efficiently transfer their triplet energy to the guest, leading to high phosphorescence quantum yields. rsc.orgresearchgate.net The rigid spirobifluorene host serves to encapsulate the guest molecules, preventing aggregation-caused quenching and facilitating efficient energy transfer. rsc.org

Another approach involves the synthesis of molecules where different chromophores are covalently linked to the spirobifluorene core. In such systems, the spiro-linkage acts as a non-conjugated bridge, allowing for through-space energy transfer (Förster or Dexter type) between the attached chromophores. The distance and relative orientation of the donor and acceptor chromophores can be precisely controlled through synthetic design, enabling fine-tuning of the energy transfer rate and efficiency. nih.gov

Dendrimeric structures with a spirobifluorene core and radiating chromophoric arms are particularly interesting for light-harvesting applications. In these systems, light absorbed by the peripheral chromophores can be efficiently funneled to the core via a cascade of energy transfer steps. The spirobifluorene core can then act as the final emitter or transfer its energy to another molecule. acs.org

The control of energy transfer is also crucial for minimizing unwanted energy loss pathways. The steric bulk of the spirobifluorene unit helps to suppress the formation of excimers, which are excited-state dimers that often have red-shifted and less efficient emission compared to the monomer. acs.org This is particularly important for achieving pure and efficient blue emission in OLEDs.

ArchitectureEnergy Transfer MechanismApplicationReference
Host-Guest SystemFörster/Dexter transfer from host to guestPhosphorescent OLEDs rsc.orgresearchgate.net
Covalently Linked ChromophoresThrough-space energy transferTunable emitters nih.gov
DendrimersEnergy transfer cascadeLight harvesting acs.org
Bulk HeterojunctionExciton diffusion and dissociationOrganic solar cells rsc.org

Conjugated Polymers and Copolymers Featuring Spirobifluorene Moieties

The incorporation of the 4,4'-bi-9,9'-spirobi[9H-fluorene] unit into conjugated polymer backbones has led to a new class of materials with improved processability, morphological stability, and optoelectronic properties. The spirobifluorene moiety imparts a three-dimensional character to the otherwise linear polymer chain, which disrupts planarity and reduces interchain interactions. mdpi.comacs.org This leads to enhanced solubility in common organic solvents and the formation of stable amorphous films, both of which are highly desirable for large-area solution-based fabrication of electronic devices. researchgate.net

Controlled Polymerization Techniques (e.g., Direct (Hetero)Arylation Polymerization)

The synthesis of well-defined conjugated polymers containing spirobifluorene units has been greatly advanced by the development of controlled polymerization techniques. Among these, Direct (Hetero)arylation Polymerization (DHAP) has emerged as a powerful and atom-economical method. fao.orgmdpi.comnih.gov DHAP avoids the need for pre-functionalization of the monomers with organometallic reagents (e.g., organotin or organoboron compounds), which are often toxic and generate stoichiometric amounts of metallic waste. mdpi.com Instead, DHAP proceeds via the direct C-H activation of one monomer and its coupling with a halogenated comonomer, typically catalyzed by a palladium complex. mdpi.com

For example, a poly(diketopyrrolopyrrole-spirobifluorene) (PDPPSBF) polymer was successfully synthesized via DHAP by copolymerizing 2,7-dibromo-9,9'-spirobi[fluorene] with a dithienyl-diketopyrrolopyrrole derivative. mdpi.com The use of different catalytic systems in both homogeneous and heterogeneous conditions allowed for the synthesis of polymers with comparable molecular weights. mdpi.com The resulting polymer exhibited strong optical absorption and was successfully incorporated as a donor material in bulk heterojunction solar cells, achieving power conversion efficiencies of over 4%. nih.gov

FeCl3-mediated polymerization has also been employed for the synthesis of spirobifluorene-based conjugated microporous polymers (CMPs). rsc.org This method offers a low-cost and facile route to produce high-surface-area materials with potential applications in gas storage and catalysis. rsc.org

Polymerization TechniqueMonomersKey AdvantagesResulting Polymer ApplicationReference
Direct (Hetero)Arylation Polymerization (DHAP)2,7-dibromo-9,9'-spirobi[fluorene], dithienyl-diketopyrrolopyrroleAtom-economical, avoids toxic organometallic reagentsOrganic solar cells mdpi.comnih.gov
FeCl3-mediated PolymerizationUnsubstituted spirobifluoreneLow-cost, facileConjugated microporous polymers for gas uptake rsc.org

Block Copolymers and Dendrimers with Spirobifluorene Cores

The integration of spirobifluorene units into more complex macromolecular architectures like block copolymers and dendrimers opens up possibilities for creating materials with hierarchical self-assembly and multifunctional properties. Block copolymers containing a spirobifluorene-based block can self-assemble into well-defined nanostructures, such as micelles, vesicles, or lamellae, depending on the block lengths and solvent conditions. nih.govnih.gov This self-assembly can be used to control the morphology of the active layer in optoelectronic devices, potentially leading to improved performance.

Dendrimers with a spirobifluorene core represent a class of highly branched, monodisperse macromolecules. cmu.edu The spirobifluorene core provides a rigid, three-dimensional scaffold from which dendritic wedges can be grown. These materials are of interest for a variety of applications, including light-harvesting antennas, where energy absorbed by the peripheral chromophores can be efficiently funneled to the core. acs.org The well-defined structure of dendrimers also allows for precise control over the placement of functional groups, making them attractive for applications in sensing and catalysis.

For instance, dendrimer-like star block copolymers have been synthesized using a combination of ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP), with a multifunctional core. cmu.edu While this specific example does not use a spirobifluorene core, the synthetic strategy could be adapted to create star-shaped polymers emanating from a spirobifluorene initiator. Such architectures would combine the desirable properties of spirobifluorene with the unique features of star polymers, such as high solubility and low solution viscosity.

Small Molecule Organic Semiconductors Incorporating 4,4'-bi-9,9'-spirobi[9H-fluorene]

Small molecule organic semiconductors based on the 4,4'-bi-9,9'-spirobi[9H-fluorene] core have garnered significant attention due to their well-defined chemical structures, high purity, and good batch-to-batch reproducibility, which are advantageous over their polymeric counterparts. illinois.edu The spirobifluorene framework provides a rigid and sterically hindered scaffold that can be functionalized to tune the material's electronic and physical properties for specific applications in organic electronics. acs.orgresearchgate.net

The incorporation of spirobifluorene into small molecules leads to materials with high glass transition temperatures and good morphological stability, which are crucial for the fabrication of robust and long-lasting devices. researchgate.net The perpendicular arrangement of the two fluorene units in the spirobifluorene core effectively prevents strong intermolecular π-π stacking, which can lead to aggregation-induced quenching of fluorescence. acs.org This makes spirobifluorene-based small molecules particularly well-suited for use as host materials in highly efficient phosphorescent organic light-emitting diodes (PhOLEDs), as they can possess high triplet energies. rsc.orgresearchgate.net

For example, 4-phenyl-9,9'-spirobifluorene has been demonstrated as an effective host for both green and blue PhOLEDs, exhibiting a high triplet energy of 2.77 eV. rsc.org Propeller-shaped small molecule acceptors for non-fullerene organic solar cells have also been designed with a spirobifluorene core and perylene (B46583) diimide wings, showcasing the versatility of this building block in creating three-dimensional architectures for efficient charge separation and transport. rsc.org

The synthetic versatility of the spirobifluorene platform allows for the creation of a vast library of small molecule semiconductors with tailored properties. By strategically placing electron-donating and electron-withdrawing substituents on the spirobifluorene core, the HOMO and LUMO energy levels can be precisely controlled to match the energy levels of other materials in a device, thereby optimizing charge injection and transport. researchgate.net

Compound NameKey FeatureApplicationReference
4-phenyl-9,9'-spirobifluoreneHigh triplet energy (2.77 eV)Host for green and blue PhOLEDs rsc.org
Spirobifluorene-cored perylene diimidesPropeller-shaped 3D architectureNon-fullerene acceptors for organic solar cells rsc.org
Spiro-OMeTADTriarylamine functionalizationHole transport material for perovskite solar cells researchgate.net
Spirobifluorene-modified electron transport materialsCombination with electron-deficient moietiesElectron transport layer in PhOLEDs rsc.org

Self-Assembly Strategies for Spirobifluorene-Based Supramolecular Structures

The unique three-dimensional and rigid, orthogonal structure of the 9,9'-spirobifluorene (SBF) core makes it an exceptional building block in supramolecular chemistry. Its inherent resistance to close packing encourages the formation of porous, well-defined, and stable supramolecular architectures. nih.gov These structures are governed by a variety of non-covalent interactions, which can be precisely engineered to control the assembly process and the final properties of the resulting material. The self-assembly of SBF derivatives is a versatile strategy for creating complex and functional materials from the bottom up.

Hydrogen Bonding and π-π Stacking Interactions in Spirobifluorene Aggregates

Hydrogen bonding is a powerful and directional tool for guiding the self-assembly of spirobifluorene-based molecules into predictable and robust networks. By strategically functionalizing the SBF core with hydrogen-bonding moieties, it is possible to create highly porous crystalline solids. For instance, new tetrasubstituted 9,9'-spirobifluorenes bearing hydrogen-bonding groups at the 2,2',7,7'- or 3,3',6,6'-positions have been synthesized and shown to form extensive hydrogen-bonded networks. nih.gov

A notable example is 3,3',6,6'-tetrahydroxy-9,9'-spirobifluorene, which forms crystals with a remarkable porosity of 43%, a significant increase compared to similar molecules lacking the spirobifluorene core. nih.gov This highlights the efficacy of the SBF scaffold in preventing dense packing. Similarly, 2,2',7,7'-tetra(acetamido)-9,9'-spirobifluorene and other derivatives with diaminotriazine and triaminotriazine substituents exhibit high porosities of 33%, 60%, and even up to 75%, respectively. nih.gov This latter value represents one of the highest porosities observed for crystals constructed from small molecules, underscoring the effectiveness of combining a rigid, non-planar core like spirobifluorene with strong, directional hydrogen bonds for the creation of highly porous materials. nih.gov

While direct studies on the π-π stacking of unsubstituted 4,4'-bi-9,9'-spirobi[9H-fluorene] are less common, the orthogonal arrangement of the fluorene units inherently influences how these molecules interact. This geometry can be exploited to control the stacking behavior in derivatives. The introduction of aromatic substituents can lead to intermolecular π-π stacking interactions that, in conjunction with other non-covalent forces, dictate the packing in the solid state. The interplay between hydrogen bonding and π-π stacking is crucial in the formation of these ordered aggregates, allowing for fine-tuning of the supramolecular architecture.

Metallosupramolecular Assembly with Spirobifluorene Ligands

The rigid and well-defined geometry of the spirobifluorene scaffold makes it an excellent platform for the design of ligands for metallosupramolecular chemistry. By incorporating coordinating groups, such as pyridyl moieties, onto the SBF backbone, it is possible to create ligands that can self-assemble with metal ions into discrete and predictable metallosupramolecular architectures.

An example of this is the synthesis of dissymmetric bis(4-pyridyl) ligands based on the 9,9'-spirobifluorene scaffold. These chiral, concave ligands have been shown to self-assemble with palladium(II) or platinum(II) ions to form dinuclear metallosupramolecular rhombi. nih.gov The self-assembly process exhibits a degree of stereoselectivity, with a preference for the formation of homochiral assemblies. nih.gov This "narcissistic self-recognition" leads to an amplification of the homochiral structures, as evidenced by NMR spectroscopy and mass spectrometry. nih.gov The resulting metallosupramolecular rhombi are well-defined species, with sharp signals in their NMR spectra that are significantly shifted compared to the free ligands. nih.gov

Nanostructured Materials and Hybrid Composites with Spirobifluorene Components

The propensity of spirobifluorene derivatives to form porous networks through self-assembly directly leads to the creation of nanostructured materials. The extensive hydrogen-bonded networks of tetrasubstituted 9,9'-spirobifluorenes, for example, result in crystalline solids with high porosity and significant internal surface area, which are key characteristics of nanostructured materials. nih.gov

Furthermore, a metal-organic framework (MOF) based on a 9,9'-spirobifluorene tetracarboxylate ligand has been synthesized. This material, denoted SBF-Cu, possesses a classic 4-4 regular tiling topology with paddle-wheel inorganic building units. nih.gov The presence of the SBF cores leads to specific interactions between the layers of the MOF, resulting in a high specific surface area, open metal sites upon activation, and promising hydrogen uptake capacity. nih.gov

While the direct incorporation of 4,4'-bi-9,9'-spirobi[9H-fluorene] into hybrid composites is not extensively documented, the properties of SBF derivatives make them promising candidates for such applications. Hybrid composites, which combine two or more different types of materials to achieve properties that are not attainable by the individual components, could benefit from the thermal stability, solubility, and amorphous nature of spirobifluorene-based materials. nih.govnih.gov For example, incorporating SBF derivatives into polymer matrices could enhance the thermal and morphological stability of the resulting composite material, which would be beneficial for a variety of applications, including advanced electronic devices.

Design and Fabrication Methodologies for Organic Electronic Devices Utilizing Spirobifluorene

The unique electronic and physical properties of 4,4'-bi-9,9'-spirobi[9H-fluorene] and its derivatives have made them key components in the design and fabrication of advanced organic electronic devices. Their high thermal stability, good solubility, and wide bandgap make them particularly suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diode (OLED) Architectures and Layer Engineering

In OLEDs, spirobifluorene derivatives are widely used as host materials in the emissive layer and as hole-transporting materials. The rigid, orthogonal structure of the SBF core helps to prevent intermolecular interactions that can lead to quenching of the emission, thereby improving device efficiency and stability.

A key aspect of OLED design is the engineering of the device architecture to ensure efficient charge injection, transport, and recombination. Multilayer device structures are commonly employed to optimize these processes. nih.gov Spirobifluorene-based materials are often incorporated as the hole-transporting layer (HTL) or as a host in the emissive layer (EML). For instance, a common OLED architecture might consist of ITO / HTL / EML / Electron-Transporting Layer (ETL) / Cathode.

The performance of OLEDs can be significantly influenced by the specific spirobifluorene derivative used and its position within the device. For example, three different SBF-based hole-transporting materials (HTMs) were synthesized by attaching di-4-tolylamino groups to different positions on the SBF skeleton. The device utilizing 3,3',6,6'-tetra(N,N-ditolylamino)-9,9'-spirobifluorene as the HTM exhibited the best performance in red, green, and blue phosphorescent OLEDs, achieving high external quantum efficiencies (EQEs) and low efficiency roll-off.

The table below summarizes the performance of RGB phosphorescent OLEDs using different spirobifluorene-based HTMs.

HTMColorMax. EQE (%)
3,3',6,6'-TDTA-SBF Red26.1
Green26.4
Blue25.4
3,3'-DDTA-SBF Green25.0
3,6-DDTA-SBF Green23.2

Table 1: Performance of phosphorescent OLEDs with different spirobifluorene-based hole-transporting materials. Data sourced from.

Furthermore, a new host material based on a 2,7,4'-substituted spirobifluorene platform has been designed for single-layer green phosphorescent OLEDs. This material enabled the fabrication of a device with a very high EQE of 13.2% and a low turn-on voltage of 2.4 V, demonstrating the potential of spirobifluorene derivatives in simplified device architectures.

Organic Photovoltaic (OPV) Device Design and Active Layer Optimization

In OPVs, the morphology of the active layer, which is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material, is critical for efficient charge generation and collection. Spirobifluorene derivatives have been investigated as both donor and acceptor components in OPVs due to their tunable electronic properties and good film-forming characteristics.

The design of OPV devices often involves a multi-layered structure to facilitate charge transport and extraction. A typical device architecture is ITO / Hole-Transporting Layer / Active Layer / Electron-Transporting Layer / Metal Cathode. The optimization of the active layer is a key focus of research to improve power conversion efficiency (PCE). This includes controlling the phase separation, domain size, crystallinity, and molecular orientation of the donor and acceptor materials.

A structurally non-planar molecule with a 9,9'-spirobi[9H-fluorene] core and four perylenediimide (PDI) peripheral groups (SBF-PDI4) has been developed as a non-fullerene acceptor for OPVs. This three-dimensional molecular structure effectively suppresses the self-aggregation of the PDI units, which is beneficial for solar cell performance. When blended with the low-bandgap polymer PTB7-Th as the donor, a solution-processed BHJ solar cell using SBF-PDI4 as the acceptor achieved a PCE of 5.34%.

The performance of this OPV device is summarized in the table below.

DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm2)FF
PTB7-Th SBF-PDI45.340.9410.70.53

Table 2: Photovoltaic performance of a bulk heterojunction solar cell based on SBF-PDI4 as the electron acceptor. Data sourced from.

The optimization of the active layer can also be achieved through sequential deposition, or layer-by-layer (LbL) processing. This technique allows for greater control over the morphology of the donor and acceptor layers compared to the traditional BHJ approach. The use of spirobifluorene-based materials in such advanced fabrication methodologies holds promise for further improvements in OPV device performance and stability.

Organic Field-Effect Transistor (OFET) Fabrication Techniques

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. Spirobifluorene (SBF) derivatives, including 4,4'-bi-9,9'-spirobi[9H-fluorene], are recognized as important scaffolds in the design of organic semiconductors for electronic applications. alfa-chemistry.comacs.org The fabrication of OFETs incorporating spirobifluorene-based materials typically employs solution-based or vacuum deposition techniques.

Solution-Processing Techniques:

Solution-based methods offer the potential for low-cost, large-area, and high-throughput fabrication of OFETs on various substrates, including flexible plastics. These techniques involve dissolving the spirobifluorene compound in a suitable organic solvent to create an ink, which is then deposited onto the substrate to form the semiconductor layer.

Spin-Coating: This widely used laboratory technique produces uniform thin films by dispensing the organic semiconductor solution onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a solid film.

Inkjet Printing: A versatile, additive manufacturing technique where picoliter-sized droplets of the semiconductor ink are precisely deposited onto a substrate in a predefined pattern. mdpi.com This method allows for the direct writing of electronic circuits and minimizes material waste.

Screen Printing: A high-throughput technique where a patterned screen is used to transfer the semiconductor ink onto the substrate. mdpi.com This method is well-suited for the roll-to-roll manufacturing of flexible electronic devices. mdpi.com

Coaxial Focused Electrohydrodynamic Jet (CFEJ) Printing: An advanced technique capable of producing highly aligned nanowires of organic semiconductors. bldpharm.com This method allows for precise control over the morphology and alignment of the semiconductor, which can significantly enhance charge transport and device performance. bldpharm.com

The choice of solvent, solution concentration, and deposition parameters (e.g., spin speed, printing resolution) are critical for controlling the morphology, crystallinity, and ultimately, the electrical performance of the resulting thin film.

Vacuum Deposition:

This technique involves the sublimation of the organic material in a high-vacuum chamber, followed by its condensation onto a cooled substrate to form a thin film. Vacuum deposition offers precise control over film thickness and can produce highly pure and ordered films, which often leads to superior device performance compared to solution-processed counterparts. However, this method is generally more expensive and less suitable for large-area applications.

The table below summarizes key parameters and considerations for these fabrication techniques.

Fabrication TechniqueAdvantagesDisadvantagesKey Process Parameters
Spin-Coating Simple, rapid, uniform filmsHigh material waste, limited to flat substratesSpin speed, acceleration, solution concentration
Inkjet Printing Precise patterning, low material waste, scalablePotential for nozzle clogging, requires specific ink rheologyDroplet volume, substrate temperature, printing speed
Screen Printing High throughput, suitable for flexible substratesLower resolution than inkjet printingScreen mesh size, squeegee pressure and speed
CFEJ Printing High-resolution nanowires, precise alignmentComplex setup, slower than other printing methodsFlow rates, applied voltage, nozzle-substrate distance
Vacuum Deposition High purity films, precise thickness controlHigh cost, slow deposition rates, requires high vacuumSubstrate temperature, deposition rate, vacuum pressure

Regardless of the fabrication method, post-deposition treatments such as thermal annealing are often employed to improve the molecular ordering and charge carrier mobility of the spirobifluorene-based semiconductor layer. The 3D structure of spirobifluorene derivatives can help to suppress the formation of aggregates that can be detrimental to device performance. google.com

Sensing Platform Design Incorporating Spirobifluorene (Conceptual Frameworks)

The inherent properties of the spirobifluorene scaffold, such as its rigid structure, high thermal stability, and tunable fluorescence, make it an excellent candidate for the development of advanced chemical and biological sensing platforms. alfa-chemistry.comrsc.org Conceptual frameworks for sensors incorporating spirobifluorene derivatives often leverage changes in their optical or electrical properties upon interaction with a target analyte.

Fluorescence-Based Sensing:

A primary conceptual framework for spirobifluorene-based sensors relies on fluorescence modulation. rsc.orgnih.gov The core principle involves the design of a system where the spirobifluorene unit acts as a fluorophore. The presence of a specific analyte interacts with a receptor unit, which is covalently linked to the spirobifluorene core, leading to a detectable change in the fluorescence signal.

Analyte Binding and Signal Transduction: The sensor design incorporates a recognition site (receptor) that selectively binds to the target analyte. This binding event triggers a change in the electronic properties of the spirobifluorene fluorophore, resulting in either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). Mechanisms for signal transduction include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). nih.gov

Host-Guest Chemistry: The spirobifluorene can be functionalized with host molecules, such as crown ethers or calixarenes, to create a pre-organized cavity for the selective binding of specific ions or small molecules. The binding of the guest analyte within the host alters the photophysical properties of the spirobifluorene reporter.

Polymer-Based Sensors: Spirobifluorene units can be incorporated into the backbone or as pendant groups of polymers. These polymeric sensors can offer enhanced sensitivity through signal amplification and can be fabricated into thin films or nanoparticles for various applications.

Electrochemical Sensing:

Another conceptual framework involves the use of spirobifluorene-modified electrodes for electrochemical sensing.

Electrocatalytic Activity: The spirobifluorene unit can be functionalized with redox-active groups that can catalytically interact with the target analyte. The electrochemical signal (e.g., current or potential) generated from this interaction is then measured.

Interfacial Property Modulation: The adsorption of an analyte onto a spirobifluorene-modified electrode surface can alter the interfacial capacitance or resistance, which can be detected by techniques such as electrochemical impedance spectroscopy (EIS). The rigid and well-defined structure of the spirobifluorene can create a predictable and reproducible interface for sensing.

The table below outlines conceptual designs for sensing platforms based on spirobifluorene.

Sensing Platform ConceptPrinciple of OperationPotential AnalytesKey Design Considerations
Fluorescence "Turn-Off" Sensor Analyte binding quenches the fluorescence of the spirobifluorene unit.Metal ions, anions, explosivesEfficient quencher-fluorophore interaction, high initial fluorescence quantum yield.
Fluorescence "Turn-On" Sensor Analyte binding enhances the fluorescence by inhibiting a quenching pathway.pH, specific ions, biological moleculesLow background fluorescence, significant fluorescence enhancement upon binding.
FRET-Based Ratiometric Sensor Analyte-induced conformational change alters the distance between a donor and acceptor fluorophore, leading to a change in the ratio of their emission intensities.Biomolecules, ionsOverlap between donor emission and acceptor absorption, suitable linker length.
Electrochemical Sensor Analyte interaction with a spirobifluorene-modified electrode causes a measurable change in current, potential, or impedance.Neurotransmitters, glucose, heavy metalsStable electrode modification, fast electron transfer kinetics, high selectivity.

The design of these sensing platforms requires careful molecular engineering to tune the selectivity and sensitivity for the target analyte. The ability to functionalize the spirobifluorene core at various positions provides a high degree of synthetic flexibility to achieve this. acs.org

Metal-Organic Frameworks (MOFs) Featuring Spirobifluorene Ligands: Synthesis and Structural Analysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the topology, porosity, and functionality of the resulting MOF. The rigid, three-dimensional, and chemically robust nature of the spirobifluorene scaffold makes it an attractive building block for the synthesis of novel MOFs with unique properties. rsc.orgresearchgate.net

Synthesis of Spirobifluorene-Based MOFs:

The synthesis of MOFs incorporating spirobifluorene ligands typically involves solvothermal or hydrothermal methods. researchgate.net In these methods, the spirobifluorene-based ligand and a metal salt are dissolved or suspended in a solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel for a period of time. rsc.org During this process, the ligand and metal ions self-assemble to form the crystalline MOF structure.

A key step in the synthesis is the design and preparation of the spirobifluorene ligand. To act as a linker in a MOF, the spirobifluorene core must be functionalized with coordinating groups, most commonly carboxylates. rsc.orgresearchgate.net An example is the synthesis of 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid, a tetracarboxylate ligand derived from the spirobifluorene core. rsc.org

Structural Analysis of Spirobifluorene-Based MOFs:

The resulting MOF structures are typically characterized by single-crystal X-ray diffraction, which provides detailed information about the atomic arrangement, connectivity, and porosity of the framework.

In one example, the use of the aforementioned tetracarboxylate spirobifluorene ligand with copper(II) ions under solvothermal conditions resulted in a MOF, denoted as SBF-Cu, with a classic 4-4 regular tiling topology. rsc.org The structure consists of layers built from copper paddle-wheel units, where two copper ions are bridged by four carboxylate groups from four different ligands. rsc.org The spirobifluorene cores act as the nodes in this layered structure, with the two fluorene units being nearly orthogonal to each other. rsc.org The interactions between the layers in this MOF contribute to its specific properties, including a high specific surface area and the presence of open metal sites after activation. rsc.org

In another study, 9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid was used as a ligand to synthesize MOFs with cobalt, nickel, and copper. researchgate.net The resulting nickel-based MOF was found to have a 2D structure with interlayer hydrogen bonds creating a supramolecular 3D network. researchgate.net The cobalt-based MOF also formed a 2D structure. researchgate.net These studies demonstrate that the substitution pattern on the spirobifluorene core and the choice of the metal ion can significantly influence the final structure of the MOF.

The table below summarizes the synthesis and structural features of representative spirobifluorene-based MOFs.

MOF DesignationMetal IonSpirobifluorene LigandSynthesis MethodKey Structural Features
SBF-Cu Copper(II)4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acidSolvothermal4-4 regular tiling topology, paddle-wheel inorganic building units, layered structure. rsc.org
[Co(H2SBF)Phen(H2O)]n Cobalt(II)9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid (H4SBF)Hydrothermal2D structure, hexacoordinated Co(II) center. researchgate.net
[Ni(H2SBF)(4,4´-Bipy)]n Nickel(II)9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid (H4SBF)Hydrothermal2D structure with interlayer H-bonds forming a 3D supramolecular network. researchgate.net
[Cu(H2SBF)(4,4´-Bipy)]n Copper(II)9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid (H4SBF)HydrothermalIsostructural with the Ni-based MOF. researchgate.net

The incorporation of the rigid and bulky spirobifluorene unit into MOF architectures can lead to materials with high thermal stability and permanent porosity, making them promising candidates for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Interdisciplinary Research Perspectives and Emerging Directions in 4,4 Bi 9,9 Spirobi 9h Fluorene Chemistry

Bio-inspired Design and Biomimetic Architectures Incorporating Spirobifluorene

Biomimicry in architecture and materials science involves drawing inspiration from nature's time-tested designs and processes to solve human challenges. ekb.egusc.edu This philosophy emphasizes sustainability, efficiency, and functionality, learning from natural systems that are inherently optimized for their environment. ekb.egarchi.fr In recent years, these principles have been increasingly translated from the macroscopic world of building design to the molecular level, guiding the synthesis of novel functional materials. archi.fruni-stuttgart.de

The 9,9'-spirobi[9H-fluorene] (SBF) scaffold is a prime example of a molecular architecture that embodies biomimetic principles. Its defining feature is the sp³-hybridized carbon atom that joins two fluorene (B118485) units, holding them in perpendicular planes. ossila.com This rigid, three-dimensional, and non-planar structure is a deliberate design that mimics nature's use of complex shapes to achieve specific functions. uni-stuttgart.de A key outcome of this architecture is the effective prevention of intermolecular π-π stacking and the formation of excimers, which can be detrimental to the performance of optoelectronic devices. ossila.com This structural strategy is analogous to how biological systems use complex protein folding to create specific active sites and prevent unwanted aggregation.

The core principles of biomimetic design that find parallels in SBF chemistry include:

Structural Optimization: Nature uses intricate forms to achieve material efficiency and high performance. uni-stuttgart.de The SBF core provides a rigid, thermally stable framework with a high glass transition temperature, crucial for the longevity of electronic devices. ossila.com

Functional Integration: In nature, a single structure often serves multiple functions. The SBF scaffold acts not only as a structural core but also as an electronically active component whose properties can be finely tuned through chemical modification at various positions. rsc.orgresearchgate.net

Adaptability: Organisms adapt to their environment. archi.fr By functionalizing the SBF core, researchers can adapt its electronic properties (e.g., HOMO/LUMO levels, triplet energy) to meet the specific demands of different applications, such as hole-transporting layers or host materials. nih.govrsc.org

By applying these bio-inspired concepts, chemists can design SBF derivatives that are not just randomly assembled molecules but are sophisticated architectures optimized for performance and stability, mirroring the efficiency found in the natural world. mdpi.comresearchgate.net

Integration into Photoredox Catalysis and Energy Conversion Systems

The spirobifluorene framework is a critical component in materials designed for energy conversion systems, most notably in next-generation solar cells and organic light-emitting diodes (OLEDs). Its derivatives have become benchmark materials, driving significant advancements in device efficiency and stability.

A prominent application is in perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (sDSCs), where spirobifluorene derivatives function as hole-transporting materials (HTMs). acs.org The most famous example is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene , commonly known as Spiro-OMeTAD. acs.orgresearchgate.net This molecule has been instrumental in achieving power conversion efficiencies (PCEs) exceeding 26% in PSCs due to its suitable energy level alignment with perovskite absorbers and excellent film-forming properties. acs.org However, the inherent low hole mobility and conductivity of Spiro-OMeTAD necessitate the use of additives, which can compromise long-term device stability. acs.orgd-nb.info This has spurred the development of new SBF-based HTMs with enhanced charge transport characteristics. acs.org

In the realm of OLEDs, the high triplet energy of the spirobifluorene core makes it an exceptional scaffold for host materials in phosphorescent OLEDs (PhOLEDs). nih.govrsc.org The spiro-linkage disrupts conjugation across the two fluorene units, helping to maintain a high triplet energy level necessary to facilitate efficient energy transfer to green and blue phosphorescent emitters. rsc.orgrsc.org By modifying the SBF core with various electron-donating or electron-withdrawing groups, researchers can fine-tune the material's electronic properties to optimize device performance, leading to high external quantum efficiencies (EQEs). nih.govrsc.org For instance, SBF derivatives have been used as hosts to achieve high EQEs of 20.2% for green and 9.6% for blue PhOLEDs. nih.gov

Furthermore, photoredox catalysis is emerging as a powerful strategy for the precise modification of complex molecules, including the synthesis of advanced SBF derivatives and their bioconjugates. nih.gov This method uses light-absorbing catalysts to enable selective chemical transformations, offering pathways to novel functionalized spirobifluorene structures that would be difficult to achieve through traditional thermal chemistry. nih.gov

Table 1: Performance of Selected Spirobifluorene-Based Hole-Transporting Materials in Perovskite Solar Cells
HTM DesignationSpiro-Core ModificationPower Conversion Efficiency (PCE)Reference
Spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)>25% acs.orgresearchgate.netd-nb.info
p-BMFluorene-terminated π-conjugation25.49% acs.org
Spiro-mF-NaphFluorine on methoxyphenyl ringLower FF than non-fluorinated analog d-nb.info

Advanced Characterization Beyond Standard Laboratory Techniques

Understanding the intricate relationship between the molecular structure of 4,4'-bi-9,9'-spirobi[9H-fluorene] derivatives and their material properties requires a suite of advanced characterization techniques that go beyond routine analysis.

Standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the chemical identity and purity of newly synthesized compounds. However, to probe the unique three-dimensional nature and electronic characteristics of the spirobifluorene scaffold, more specialized methods are employed.

X-ray Diffraction (XRD) analysis of single crystals is crucial for unequivocally determining the spatial structure of these molecules. researchgate.net It provides precise data on bond lengths, bond angles, and, most importantly, the orthogonal arrangement of the two fluorene moieties, which is fundamental to their function. researchgate.net This technique has been used to confirm the highly twisted structure of derivatives like 4-phenyl-9,9′-spirobifluorene, revealing out-of-plane deformations that influence its electronic properties. rsc.org

Electrochemical Methods , such as cyclic voltammetry (CV), are indispensable for measuring the oxidation and reduction potentials of SBF derivatives. These measurements allow for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govmdpi.com This information is critical for designing materials for energy conversion systems, as the alignment of these energy levels with other layers in a device (like the perovskite absorber or the emitter) dictates charge injection and transport efficiency. acs.orgacs.org

For more in-depth electronic and structural analysis, synchrotron-based methods offer powerful capabilities. Techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can provide detailed information about the unoccupied electronic states and molecular orientation in thin films. Synchrotron-based XRD can resolve complex crystal structures and subtle packing effects in solid-state films, which are often inaccessible with standard laboratory equipment. While not yet ubiquitously reported for all SBF derivatives, these advanced methods are becoming increasingly important for gaining a deeper understanding of material performance.

Finally, photophysical characterization using techniques like steady-state and time-resolved photoluminescence spectroscopy is used to measure properties such as quantum efficiency and the triplet energy (E_T), which are vital for applications in OLEDs. rsc.orgrsc.org

Data-Driven Discovery and High-Throughput Screening in Spirobifluorene Synthesis

The traditional process of materials discovery, relying on intuition and one-at-a-time synthesis, is being revolutionized by data-driven approaches and high-throughput experimentation (HTE). nih.govnorthwestern.edu These paradigms are particularly well-suited to the complex landscape of spirobifluorene chemistry, where subtle changes in molecular structure can lead to significant variations in performance.

High-Throughput Screening (HTS) , also known as high-throughput experimentation (HTE), employs robotic automation and specialized software to perform a massive number of experiments in parallel. youtube.comyoutube.com In the context of spirobifluorene synthesis, HTS can be used to rapidly screen vast arrays of reaction conditions—including different catalysts, ligands, bases, solvents, and temperatures—for coupling reactions like Suzuki or Buchwald-Hartwig, which are commonly used to functionalize the SBF core. youtube.com This allows for the rapid identification of optimal synthetic routes, accelerating the discovery of new materials and reducing the time and cost associated with process development. youtube.comyoutube.com A typical HTS workflow involves automated dispensing of reagents into multi-well plates, parallel reaction execution, and rapid analysis of the outcomes. youtube.comselectscience.net

Data-Driven Discovery complements HTS by using computational tools and machine learning algorithms to analyze the large datasets generated and to predict the properties of new, unsynthesized molecules. nih.govnih.gov By building predictive models based on existing experimental data, researchers can computationally screen thousands of virtual spirobifluorene derivatives to identify promising candidates for synthesis. youtube.com This "in silico" screening helps to focus synthetic efforts on the molecules most likely to possess desired characteristics, such as optimal energy levels for solar cells or high triplet energies for OLEDs. The Materials Project is an example of a large-scale initiative that provides open data and a software ecosystem to accelerate data-driven materials design. nih.gov

The integration of these approaches creates a powerful feedback loop: HTS generates large, high-quality datasets, which are then used to train more accurate machine learning models. These models, in turn, guide the design of the next generation of experiments, making the entire discovery process more efficient and intelligent. youtube.com

Table 2: Conceptual High-Throughput Screening Plate for a Suzuki Coupling Reaction on a Dibromo-Spirobifluorene Substrate
ParameterVariables ScreenedNumber of VariationsExample
CatalystPalladium-based catalysts8Pd(PPh₃)₄, Pd₂(dba)₃
LigandPhosphine ligands6SPhos, XPhos, P(tBu)₃
BaseInorganic bases4K₂CO₃, Cs₂CO₃, K₃PO₄
SolventOrganic solvents4Toluene, Dioxane, THF
Total Reactions Per Plate 768 (8 x 6 x 4 x 4)

Environmental Applications of Spirobifluorene-Derived Materials (Conceptual roles)

While the primary focus of spirobifluorene research has been on organic electronics, the unique properties of the SBF scaffold also suggest potential roles in environmental applications. By incorporating the rigid and well-defined SBF unit into porous materials, it is possible to create robust frameworks with high surface areas suitable for gas storage, separation, and catalysis.

One promising avenue is the development of SBF-based Conjugated Microporous Polymers (COPs) . These materials can be synthesized directly from unsubstituted 9,9'-spirobifluorene via methods like FeCl₃-mediated oxidative polymerization. ossila.com The resulting polymers are chemically and thermally stable and possess exceptionally large BET surface areas, ranging from 940 to 1980 m²/g, with significant micropore volumes. ossila.com Such high surface areas are ideal for applications in:

Gas Sorption and Storage: The micropores within SBF-based polymers could be used to capture and store gases like carbon dioxide (CO₂), contributing to carbon capture and sequestration technologies. The rigid SBF structure prevents the pores from collapsing, ensuring permanent porosity.

Pollutant Adsorption: These porous materials could act as sorbents to remove organic pollutants from water or air. The aromatic nature of the fluorene units can facilitate interactions with various contaminants.

Another advanced application involves the use of SBF derivatives as building blocks for Metal-Organic Frameworks (MOFs) . By designing SBF-based ligands with multiple carboxylic acid groups, researchers have synthesized MOFs with specific topologies. researchgate.netrsc.org For example, a tetracarboxylate SBF ligand was used to create a copper-based MOF (SBF-Cu) with a high specific surface area and open metal sites after activation. rsc.org These features are highly desirable for:

Heterogeneous Catalysis: The open metal sites within the MOF can act as active centers for catalytic reactions, such as the degradation of environmental pollutants. researchgate.net For instance, SBF-based MOFs have been tested as catalysts for the epoxidation of styrene. researchgate.net

Selective Gas Separation: The well-defined pore structure of MOFs can be engineered to selectively separate different gases, which is crucial for purifying gas streams or separating valuable components.

Table 3: Properties of Spirobifluorene-Based Porous Materials
Material TypeSynthetic PrecursorKey PropertyPotential Environmental ApplicationReference
Conjugated Microporous Polymer (COP)9,9′-SpirobifluoreneSurface Area: 940–1980 m²/gCO₂ capture, Pollutant adsorption ossila.com
Metal-Organic Framework (MOF)9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acidThermally stable up to ~400°CHeterogeneous catalysis researchgate.net
Metal-Organic Framework (SBF-Cu)4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acidHigh specific surface area, Open metal sitesHydrogen uptake, Catalysis rsc.org

Challenges and Future Prospects in Spirobifluorene Research

Despite the significant successes of 4,4'-bi-9,9'-spirobi[9H-fluorene] derivatives, particularly in photovoltaics and OLEDs, several challenges remain, which in turn define the future prospects of this research field.

Current Challenges:

Synthetic Complexity and Cost: The synthesis of highly functionalized SBF derivatives, such as the benchmark HTM Spiro-OMeTAD, is often a multi-step and complex process, leading to high production costs. researchgate.netd-nb.info This is a major barrier to large-scale commercial application.

Performance Limitations of Standard Materials: Spiro-OMeTAD, while highly effective, suffers from low intrinsic hole mobility and conductivity, requiring the use of hygroscopic dopants like LiTFSI. researchgate.netd-nb.info These additives can accelerate device degradation and introduce stability issues.

Stability and Reproducibility: The long-term operational stability of devices using SBF-based materials remains a concern. d-nb.info Furthermore, issues like batch-to-batch reproducibility of materials like PEDOT:PSS, which SBF derivatives aim to replace, highlight the need for robust and reliable alternatives. researchgate.net

Future Prospects and Research Directions:

Novel Molecular Design and Regioisomerism: A key area of future research is the exploration of new substitution patterns on the SBF core. rsc.org Moving beyond the traditional 2,7-positions to C1, C3, C4, or C3,6 positions allows for precise tuning of electronic properties, steric hindrance, and solubility, leading to materials with improved performance. rsc.orgrsc.org

Development of Dopant-Free Hole-Transporting Materials: A major goal is to design SBF-based HTMs with sufficiently high intrinsic conductivity and hole mobility to function efficiently without the need for performance-enhancing, stability-compromising dopants. researchgate.net

Heterospirobifluorenes: Replacing the central spiro-carbon atom with other elements, such as silicon (Si) or germanium (Ge), creates heterospirobifluorenes. mdpi.com These analogues exhibit lower-lying LUMO energy levels, which could be advantageous for creating efficient electron-transporting materials. mdpi.com

Expansion into New Applications: Leveraging the high surface area of SBF-based porous polymers (COPs and MOFs) for environmental applications like carbon capture and catalysis is a rapidly growing field. ossila.comresearchgate.net

Data-Driven and Automated Discovery: The increasing use of high-throughput screening and machine learning will undoubtedly accelerate the discovery of the next generation of SBF materials. northwestern.eduyoutube.com These methods will enable the rapid navigation of the vast chemical space to identify novel structures with superior properties.

By addressing the current challenges through innovative molecular design and embracing new discovery paradigms, the field of spirobifluorene chemistry is poised for continued growth, promising more efficient, stable, and cost-effective materials for a wide range of advanced applications.

Q & A

Q. How can researchers characterize the structural purity of spirobi[fluorene] derivatives?

  • Methodology : Use 13C^{13}\text{C}-NMR to confirm spiro-conjugation symmetry (e.g., distinct peaks for sp3^3-hybridized bridgehead carbons at ~55 ppm) and X-ray crystallography to resolve 3D geometry. For example, off-dihedral angles in spiro cores (~85–90°) are critical for verifying non-planarity . Thermal gravimetric analysis (TGA) further validates purity by detecting decomposition temperatures (>400°C for SBF derivatives) .

Q. What key thermal and electronic properties make 4,4'-bi-9,9'-spirobi[9H-fluorene] suitable for optoelectronic applications?

  • Methodology : Evaluate thermal stability via TGA (decomposition >400°C) and differential scanning calorimetry (DSC) for glass transition temperatures (TgT_g ~150–200°C). Electronic properties are assessed using cyclic voltammetry (CV) to determine HOMO/LUMO levels (e.g., LUMO = -4.11 eV for SBF-PDI4) and UV-vis spectroscopy for absorption maxima (~450–550 nm) .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for synthesizing spirobi[fluorene]-based polymers with high molecular weight?

  • Methodology : Use boronic ester intermediates (e.g., 2,7-bis(pinacolato)diboron) to enhance solubility and reactivity. Avoid Li+^+ bases due to poor intermediate solubility; instead, employ K+^+ or Cs+^+ salts. Solvent selection (e.g., THF vs. chloroform) impacts yield by minimizing side reactions. For example, chloroform reduces dibromination in TBT derivatives . Monitor reaction progress via MALDI-TOF to ensure end-capping efficiency.

Q. What strategies address low solubility of halogenated spirobi[fluorene] intermediates in cross-coupling reactions?

  • Methodology : Introduce solubilizing groups (e.g., tert-butyl or alkoxy chains) at non-reactive positions. For example, 2,7-dioctyl substitution improves solubility in non-polar solvents. Alternatively, use high-boiling-point solvents (e.g., 1,2-dichlorobenzene) at elevated temperatures (120–150°C) to dissolve intermediates like 4Br-SBF .

Q. How do triplet energy levels (ETE_T) of spirobi[fluorene] derivatives impact their performance as host materials in phosphorescent OLEDs?

  • Methodology : Measure ETE_T via low-temperature photoluminescence (PL) spectroscopy. Pyridine-substituted SBF derivatives (e.g., 4-4Py-SBF) exhibit ETE_T ~2.7 eV, suitable for green/sky-blue emitters. Compare with computational DFT results to validate experimental ETE_T values. Optimize host-guest energy transfer by tuning substituent electronegativity .

Q. How can discrepancies between computational predictions and experimental electronic properties be resolved?

  • Methodology : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental CV and UV-vis data. For instance, computational overestimation of HOMO levels may arise from solvent effects or solid-state packing. Adjust basis sets or include dispersion corrections (e.g., D3-BJ) to improve accuracy .

Q. What design principles improve charge transport in spirobi[fluorene]-based hole transport materials (HTMs) for perovskite solar cells?

  • Methodology : Incorporate electron-rich groups (e.g., methoxyphenyl or diphenylamine) at 2,7-positions to lower HOMO levels (e.g., -5.2 eV for spiro-MeOTAD). Use time-resolved microwave conductivity (TRMC) to measure hole mobility (>1×10⁻³ cm²/Vs). Optimize film morphology via spin-coating with additives (e.g., tert-butylpyridine) .

Q. How does the 3D spiro architecture influence exciton diffusion in non-fullerene acceptors for organic solar cells?

  • Methodology : Compare Förster resonance energy transfer (FRET) efficiency in planar vs. spiro-linked perylenediimides (PDIs). Spiro-PDI4 shows reduced aggregation, extending exciton diffusion length (LDL_D ~15 nm) compared to planar PDIs (LDL_D ~10 nm). Use transient absorption spectroscopy (TAS) to quantify LDL_D .

Q. What synthetic routes enable the integration of spirobi[fluorene] cores into sulfonated polymers for proton-exchange membranes?

  • Methodology : Sulfonate pre-functionalized spirobi[fluorene] monomers (e.g., 4,4'-dihydroxy-SBF) via post-polymerization sulfonation. Control sulfonation degree (DS) by adjusting reaction time and temperature. Characterize proton conductivity (>0.1 S/cm at 80°C) and mechanical stability via dynamic mechanical analysis (DMA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.